N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The oxadiazole and thiadiazole rings, for example, might participate in nucleophilic substitution or electrophilic addition reactions. The carboxamide group could be hydrolyzed to produce a carboxylic acid and an amine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups might make it soluble in polar solvents. Its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications
Nematocidal Activity
- Design and Synthesis : A series of 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups were synthesized and evaluated for their nematocidal activities. Certain compounds exhibited significant activity against Bursaphelenchus xylophilus, showing better performance than commercial nematicides like Tioxazafen (Liu, Wang, Zhou, & Gan, 2022).
Antidiabetic Screening
- In vitro Evaluation : Compounds with the N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides structure were synthesized and characterized. These compounds were evaluated for in vitro antidiabetic activity, showing potential as therapeutic agents (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
Anti-Inflammatory and Analgesic Agents
- Novel Compounds : A variety of novel compounds derived from visnaginone and khellinone showed significant anti-inflammatory and analgesic activities. They were also evaluated as COX-1/COX-2 inhibitors (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Pharmacological Evaluation
- Selective Antagonists : New analogues of N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl] 2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxamide were synthesized as potent and selective 5-HT(1B/1D) antagonists. These compounds were evaluated for receptor binding and functional properties in vitro (Liao et al., 2000).
Antimycobacterial Activity
- Substituted Isosteres : Substituted pyridines and pyrazines with 1,2,4-oxadiazole-5-ones, 1,2,4-oxadiazole-5-thiones, and 1,3,4-oxathiazoline-2-ones were synthesized and tested against Mycobacterium tuberculosis. These compounds displayed activities ranging from moderate to high potency compared to pyrazinamide (Gezginci, Martin, & Franzblau, 1998).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O3S/c1-5-7(18-14-11-5)8(15)10-9-13-12-6(17-9)3-4-16-2/h3-4H2,1-2H3,(H,10,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBOYEBJDPDKOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=NN=C(O2)CCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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